4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound known for its potential therapeutic applications. This compound is a selective agonist of the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves multiple steps, including the formation of the benzo[c]chromen core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product are suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: Potentially used in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by selectively binding to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of various signaling pathways, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, the compound has antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside: This compound has similar structural features and is used in biochemical research.
Uniqueness
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific functional groups and its selective binding to the CB2 receptor. This selectivity makes it a valuable compound for studying the CB2 receptor’s role in various physiological processes and for developing targeted therapies.
Properties
Molecular Formula |
C26H27NO6 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C26H27NO6/c1-3-21(27-26(30)31-15-17-9-5-4-6-10-17)25(29)32-22-14-13-19-18-11-7-8-12-20(18)24(28)33-23(19)16(22)2/h4-6,9-10,13-14,21H,3,7-8,11-12,15H2,1-2H3,(H,27,30) |
InChI Key |
RXLHARUYJJDEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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